molecular formula C16H9NO2S B273763 (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate

(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate

Cat. No.: B273763
M. Wt: 279.3 g/mol
InChI Key: UPWVPSNHRRCUBL-UHFFFAOYSA-N
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Description

(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is an organic compound that belongs to the class of indane-1,3-dione derivatives This compound is characterized by the presence of a phenyl group, a thiocyanate group, and two keto groups attached to an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate typically involves the thiocyanation of indane-1,3-dione derivatives. One common method is the reaction of indane-1,3-dione with phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

    Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted indane-1,3-dione derivatives.

    Electrophilic Substitution: Formation of nitrated or halogenated indane-1,3-dione derivatives.

    Reduction: Formation of hydroxylated indane-1,3-dione derivatives.

Scientific Research Applications

(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and keto groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features but lacking the phenyl and thiocyanate groups.

    Phenyl isothiocyanate: Contains the thiocyanate group but lacks the indane-1,3-dione scaffold.

    2-Phenylindane-1,3-dione: Similar structure but without the thiocyanate group.

Uniqueness

(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is unique due to the presence of both the phenyl and thiocyanate groups attached to the indane-1,3-dione scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

(1,3-dioxo-2-phenylinden-2-yl) thiocyanate

InChI

InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H

InChI Key

UPWVPSNHRRCUBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N

Origin of Product

United States

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